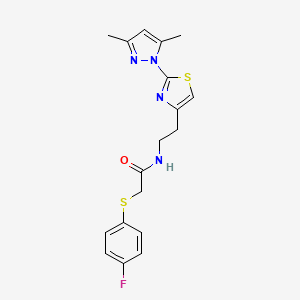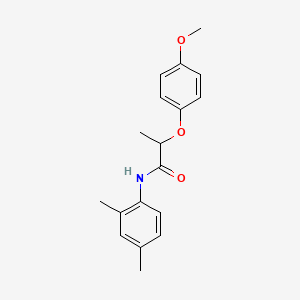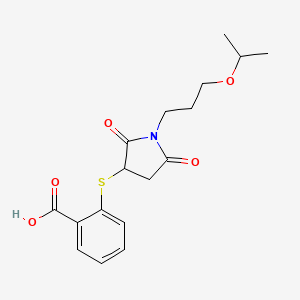
2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfur-containing organic compound with a benzoic acid group, a pyrrolidinone group, and an isopropoxypropyl group .
Molecular Structure Analysis
The molecular formula of this compound is C17H21NO5S . It contains a pyrrolidinone ring, which is a five-membered ring with a nitrogen atom and a carbonyl group. It also has a benzoic acid group (a benzene ring attached to a carboxylic acid) and an isopropoxypropyl group attached to the nitrogen in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylic acid group might make the compound acidic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Applications
Research into the effects of benzoic acid and its derivatives, including structurally similar compounds to 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, reveals applications in regulating gut functions due to their antibacterial and antifungal properties. These studies indicate that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, immunity, and microbiota, highlighting its potential in food safety and health improvement (Mao, Yang, Chen, Yu, & He, 2019).
Moreover, carboxylic acids, including benzoic acid derivatives, have shown a range of biological activities such as antioxidant, antimicrobial, and cytotoxic activities. These findings suggest the relevance of exploring compounds like 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid in similar contexts, given their structural features that may confer bioactive properties (Godlewska-Żyłkiewicz et al., 2020).
Pharmacological Importance of Structurally Related Compounds
The review of isoquinoline derivatives, compounds related to the chemical structure and complexity of 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, emphasizes their significant pharmacological roles. These include anti-fungal, anti-tubercular, anti-tumor, anti-glaucoma, and anti-Alzheimer's disease activities, among others. Such derivatives showcase the potential of structurally complex compounds in addressing a wide range of health issues, underscoring the importance of research into specific compounds like 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid for therapeutic applications (Danao et al., 2021).
Environmental and Ecological Considerations
Investigations into the environmental occurrence, fate, and behavior of common preservatives such as benzoic acid and its derivatives provide insight into the ecological impact and safety considerations of using such compounds. Understanding their biodegradation, bioaccumulation, and potential ecological risks is crucial for assessing the broader implications of employing structurally similar compounds in various industries (Haman, Dauchy, Rosin, & Munoz, 2015).
Propriétés
IUPAC Name |
2-[2,5-dioxo-1-(3-propan-2-yloxypropyl)pyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-11(2)23-9-5-8-18-15(19)10-14(16(18)20)24-13-7-4-3-6-12(13)17(21)22/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMZJEVSDNUPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2882836.png)
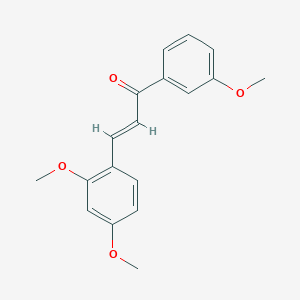
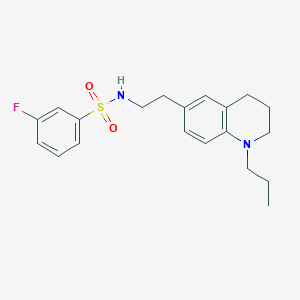
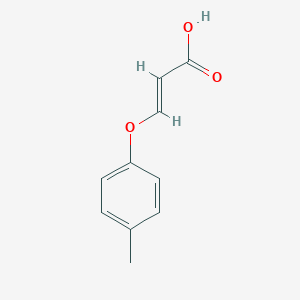
![(4-chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2882841.png)
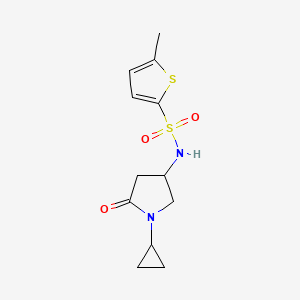
![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)
![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B2882847.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2882848.png)
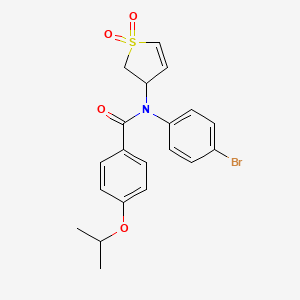
![3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2882851.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2882852.png)
